2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Acetamide Formation: The chlorinated benzothiazole is reacted with 2,6-dimethylaniline in the presence of acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the chloro and acetamide groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetamide: Lacks the dimethylphenyl group, potentially altering its biological activity.
2-(4-chloro-1,3-benzothiazol-2-yl)acetamide: Different substitution pattern on the benzothiazole ring.
N-(2,6-dimethylphenyl)acetamide: Lacks the benzothiazole ring, affecting its overall properties.
Uniqueness
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide is unique due to the combination of the benzothiazole ring, chloro group, and dimethylphenyl acetamide moiety. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-5-3-6-11(2)15(10)19-14(21)9-20-16-12(18)7-4-8-13(16)23-17(20)22/h3-8H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDWVVGUMBOPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=C3Cl)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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